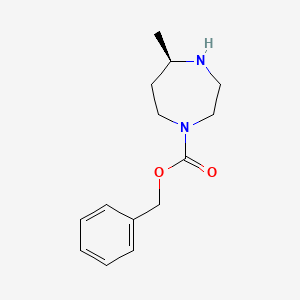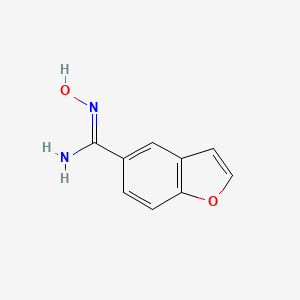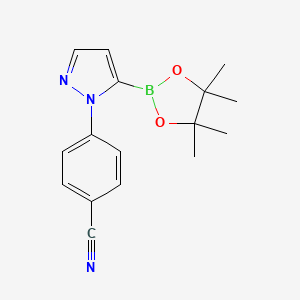
4-(1H-imidazol-1-ylmethyl)-3-methylisoxazole-5-carboxylic acid hydrobromide
Overview
Description
Imidazole derivatives are a class of compounds that contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . They are widely used in chemical synthesis as they are versatile building blocks .
Synthesis Analysis
The synthesis of imidazole derivatives can involve various methods. For instance, one study describes the Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone, yielding a novel compound suitable for anti-aspergillus activity study .Molecular Structure Analysis
The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, the structure of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride is represented by the formula C1=CC(=CC=C1CN2C=CN=C2)C(=O)O.Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can vary. For example, 4-(1H-imidazol-1-yl)benzoic acid is a solid with a molecular weight of 188.18 . Another compound, 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, has a molecular weight of 202.21 .Scientific Research Applications
Synthesis and Chemical Properties
- Expedient Synthesis: The compound was synthesized from methylbut 2-ynoate, with a key step involving the preparation of methyl 3-bromo-5-methylisoxazole-4-carboxylate. This method provided an efficient route to produce the compound in significant quantities (Hanson & Mohamed, 1997).
Biological Activities and Applications
- Angiotensin II Receptor Antagonism: A series of imidazole-5-carboxylic acids, including variants of the compound , demonstrated antagonistic activities to the angiotensin II receptor. This activity indicates potential applications in cardiovascular research and drug development (Yanagisawa et al., 1996).
- Thromboxane Synthetase Inhibition: Certain derivatives of 3-(1H-imidazol-1-ylmethyl)indole-1-alkanoic acids, structurally related to the compound, were found to be potent inhibitors of thromboxane synthetase. This property can be relevant in studies related to blood clotting and cardiovascular diseases (Cross et al., 1986).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-3-methyl-1,2-oxazole-5-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.BrH/c1-6-7(4-12-3-2-10-5-12)8(9(13)14)15-11-6;/h2-3,5H,4H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVHSPDOIPENOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1CN2C=CN=C2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332528-81-0 | |
| Record name | 5-Isoxazolecarboxylic acid, 4-(1H-imidazol-1-ylmethyl)-3-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332528-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)
